3-(3-Nitrophenyl)oxetan-3-amine hydrochloride
Overview
Description
3-(3-Nitrophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₁ClN₂O₃ and a molecular weight of 230.65 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by nitration and amination reactions .
Industrial Production Methods
Industrial production methods for 3-(3-Nitrophenyl)oxetan-3-amine hydrochloride are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-(3-aminophenyl)oxetan-3-amine.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)oxetan-3-amine hydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.
Synthetic Organic Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biological Research: As a probe or ligand in biochemical assays.
Industrial Applications: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions under specific conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)oxetan-3-amine hydrochloride
- 3-(2-Nitrophenyl)oxetan-3-amine hydrochloride
- 3-(3-Nitrophenyl)oxetan-3-amine
Uniqueness
3-(3-Nitrophenyl)oxetan-3-amine hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
3-(3-nitrophenyl)oxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-9(5-14-6-9)7-2-1-3-8(4-7)11(12)13;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJGMFQACLUHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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